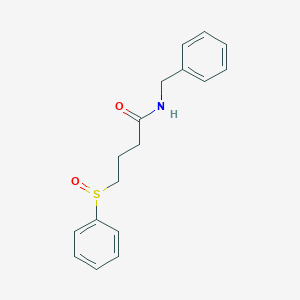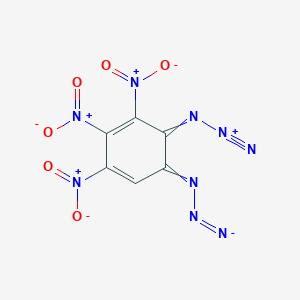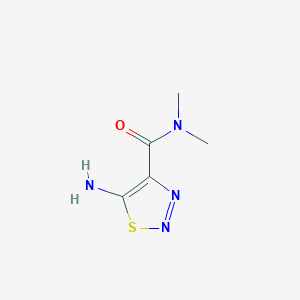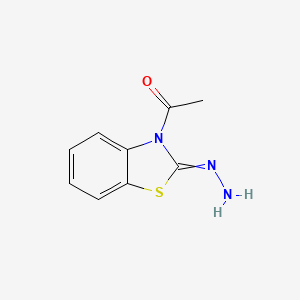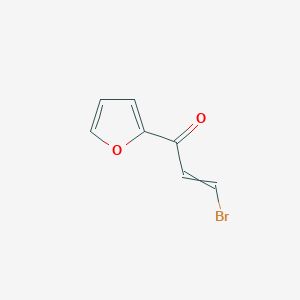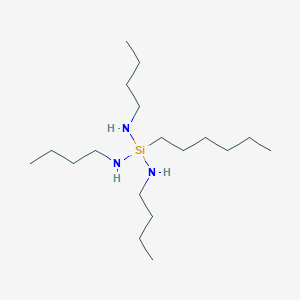![molecular formula C18H19NO2 B14307729 (4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone CAS No. 113995-64-5](/img/structure/B14307729.png)
(4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone is an organic compound that features a methoxyphenyl group and a pyrrolidinylphenyl group connected via a methanone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: This can be achieved by reacting 4-methoxybenzaldehyde with a suitable reagent to form the corresponding alcohol or halide.
Formation of the Pyrrolidinylphenyl Intermediate: This involves the reaction of 4-bromobenzaldehyde with pyrrolidine under appropriate conditions to form the pyrrolidinyl derivative.
Coupling Reaction: The final step involves coupling the two intermediates using a suitable catalyst, such as palladium, under controlled conditions to form the desired methanone compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Biology:
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its unique structural features.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of (4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pyrrolidinyl groups can interact with the active sites of these targets, modulating their activity and leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share structural similarities and are used in similar applications.
Methoxyphenyl Derivatives: Compounds like 4-methoxybenzaldehyde and its derivatives also share structural features and are used in various chemical reactions.
Uniqueness: (4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone is unique due to the combination of its methoxyphenyl and pyrrolidinylphenyl groups, which confer specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Número CAS |
113995-64-5 |
|---|---|
Fórmula molecular |
C18H19NO2 |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)-(4-pyrrolidin-1-ylphenyl)methanone |
InChI |
InChI=1S/C18H19NO2/c1-21-17-10-6-15(7-11-17)18(20)14-4-8-16(9-5-14)19-12-2-3-13-19/h4-11H,2-3,12-13H2,1H3 |
Clave InChI |
DMOPEAKUFZEZTE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


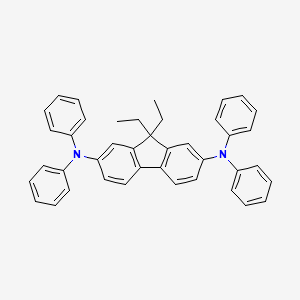
![Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14307653.png)
![Oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline](/img/structure/B14307659.png)
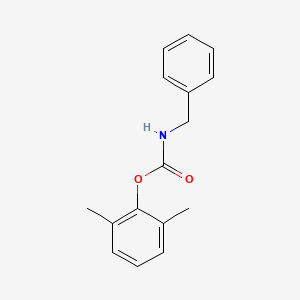
![8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid](/img/structure/B14307663.png)

